1-Hexene, 2,5,6-tribromo-
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Overview
Description
1-Hexene, 2,5,6-tribromo- is an organic compound with the molecular formula C6H9Br3 It is a halogenated derivative of 1-hexene, where three bromine atoms are substituted at the 2nd, 5th, and 6th positions of the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexene, 2,5,6-tribromo- can be synthesized through the bromination of 1-hexene. The reaction typically involves the addition of bromine (Br2) to 1-hexene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1-hexene, 2,5,6-tribromo- may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Hexene, 2,5,6-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of various substituted hexenes.
Reduction: Formation of less brominated hexenes.
Oxidation: Formation of brominated alcohols or ketones.
Scientific Research Applications
1-Hexene, 2,5,6-tribromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexene, 2,5,6-tribromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic and nucleophilic interactions, influencing the reactivity and stability of the compound. The pathways involved may include the formation of intermediates that undergo further transformations, leading to the desired products.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexene, 2,3,4-tribromo-
- 1-Hexene, 2,4,6-tribromo-
- 1-Hexene, 3,4,5-tribromo-
Uniqueness
1-Hexene, 2,5,6-tribromo- is unique due to the specific positions of the bromine atoms, which confer distinct chemical properties and reactivity compared to other tribromohexenes
Properties
CAS No. |
71673-27-3 |
---|---|
Molecular Formula |
C6H9Br3 |
Molecular Weight |
320.85 g/mol |
IUPAC Name |
(5S)-2,5,6-tribromohex-1-ene |
InChI |
InChI=1S/C6H9Br3/c1-5(8)2-3-6(9)4-7/h6H,1-4H2/t6-/m0/s1 |
InChI Key |
LCSYWFTZZUKVAF-LURJTMIESA-N |
Isomeric SMILES |
C=C(CC[C@@H](CBr)Br)Br |
Canonical SMILES |
C=C(CCC(CBr)Br)Br |
Origin of Product |
United States |
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